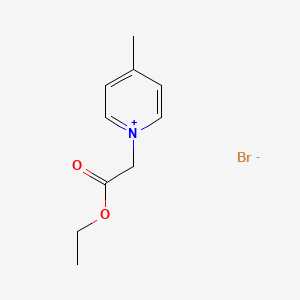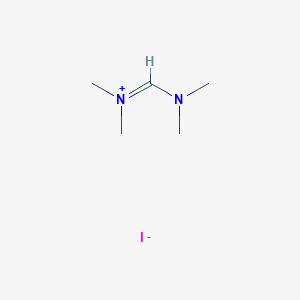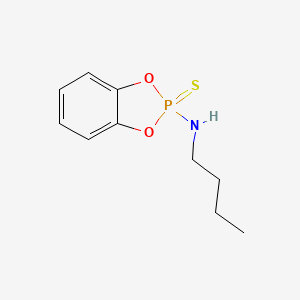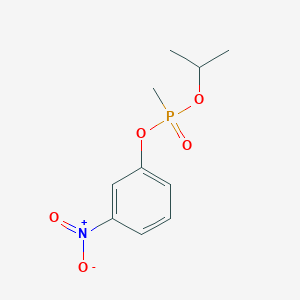
3-Nitrophenyl propan-2-yl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl propan-2-yl methylphosphonate is an organophosphorus compound characterized by the presence of a nitrophenyl group, a propan-2-yl group, and a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl propan-2-yl methylphosphonate typically involves the reaction of 3-nitrophenol with propan-2-yl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl propan-2-yl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-Nitrophenyl propan-2-yl methylphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl propan-2-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different functional groups.
4-Nitrophenyl propan-2-yl methylphosphonate: Another nitrophenyl derivative with similar properties.
Uniqueness
3-Nitrophenyl propan-2-yl methylphosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63986-22-1 |
|---|---|
Molecular Formula |
C10H14NO5P |
Molecular Weight |
259.20 g/mol |
IUPAC Name |
1-[methyl(propan-2-yloxy)phosphoryl]oxy-3-nitrobenzene |
InChI |
InChI=1S/C10H14NO5P/c1-8(2)15-17(3,14)16-10-6-4-5-9(7-10)11(12)13/h4-8H,1-3H3 |
InChI Key |
WSHKINQRZXIBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




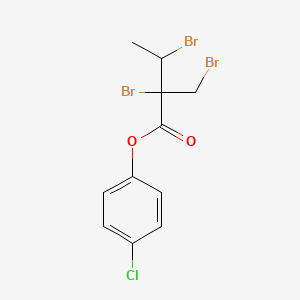
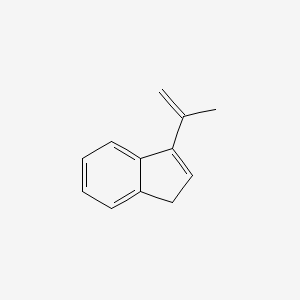
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
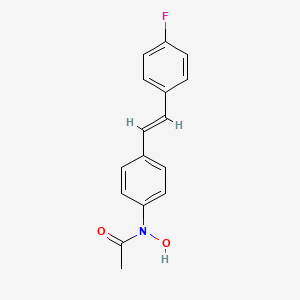


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
